molecular formula C15H15FN4O B11194463 4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11194463
M. Wt: 286.30 g/mol
InChI Key: TWEVUZHPDZCLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorobenzoyl chloride with 2-(pyrrolidin-1-yl)pyrimidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H15FN4O

Molecular Weight

286.30 g/mol

IUPAC Name

4-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H15FN4O/c16-12-5-3-11(4-6-12)14(21)19-13-9-17-15(18-10-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)

InChI Key

TWEVUZHPDZCLED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.